![molecular formula C18H16F3IN2O2 B1679132 苯甲酰胺,N-(环丙氧基甲氧基)-3,4,5-三氟-2-((4-碘-2-甲基苯基)氨基)- CAS No. 212631-61-3](/img/structure/B1679132.png)
苯甲酰胺,N-(环丙氧基甲氧基)-3,4,5-三氟-2-((4-碘-2-甲基苯基)氨基)-
描述
PD 198306 is an orally bioavailable and potent inhibitor of MAPK kinase 1/2 (MEK1/2; IC50 = 8 nM). It is selective for MEK1/2 over ERK, c-Src, PI3Kγ, and cyclin-dependent kinases (IC50s = >1 μM). PD 198306 (3-100 μM) reduces ERK1/2 phosphorylation and inhibits growth of HL-60 cells in vitro. In vivo, PD 198306 (10-30 mg/kg) reduces ERK1/2 phosphorylation and matrix metalloproteinase-1 (MMP-1) expression in a dose-dependent manner in a rabbit model of osteoarthritis. It also reduces ERK1/2 activity in the lumbar spinal cord and blocks static allodynia in rat models of neuropathic pain induced by streptozotocin or chronic constriction injury.
PD-198306 is a cell-permeable amino-benzamide compound that acts as a potent and non-ATP-competitive inhibitor of MEK1/2 (IC50 = 8 nM) with an excellent selectivity over ERK, c-Src, Cdk's, and PI 3-Kγ (IC50 >1.0 μM).
科学研究应用
MEK1/2 Inhibition
PD 198306 is a potent inhibitor of MEK1/2 . It inhibits the isolated enzyme at a concentration of 8 nM and inhibits MEK activity in synovial fibroblasts at concentrations of 30 - 100 nM . This makes it a valuable tool in research involving these kinases.
Selectivity for MEK
The compound is highly selective for MEK . The IC50 values are > 1, > 4, > 4 and > 10 μM for ERK, c-Src, cdks and PI 3-kinase γ respectively . This selectivity can be beneficial in studies where specific inhibition of MEK is required.
Antihyperalgesic Properties
PD 198306 has been shown to have antihyperalgesic properties . It blocks static allodynia in the streptozocin model of neuropathic pain following intrathecal administration . This suggests potential applications in pain research.
Phosphorylation & Dephosphorylation Studies
This compound is primarily used for Phosphorylation & Dephosphorylation applications . It can be used in studies investigating these cellular processes.
Osteoarthritis Research
In vivo selective inhibition of mitogen-activated protein kinase kinase 1/2 in rabbit experimental osteoarthritis is associated with a reduction in the development of structural changes . This suggests potential applications in osteoarthritis research.
Neuropathic Pain Treatment
Identification of MEK1 as a novel target for the treatment of neuropathic pain . This suggests potential applications in neuropathic pain treatment research.
作用机制
Target of Action
PD 198306 is a potent inhibitor of MAPK kinase 1/2 (MEK1/2) . MEK1/2 are key components of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
PD 198306 inhibits the activity of MEK1/2 in a non-ATP-competitive manner . It binds to MEK1/2 and prevents them from phosphorylating and activating ERK1/2 . This inhibition occurs at concentrations ranging from 30 to 100 nM .
Biochemical Pathways
The primary biochemical pathway affected by PD 198306 is the MAPK/ERK pathway . By inhibiting MEK1/2, PD 198306 reduces the phosphorylation of ERK1/2, thereby disrupting the downstream signaling events of the MAPK/ERK pathway .
Pharmacokinetics
PD 198306 is orally bioavailable . It is soluble in DMSO and ethanol up to 100 mM, indicating good bioavailability . .
Result of Action
The inhibition of MEK1/2 by PD 198306 leads to a reduction in ERK1/2 activity . This results in antihyperalgesic effects, as observed in models of neuropathic pain . Additionally, PD 198306 has been shown to inhibit the growth of HL-60 cells in vitro .
Action Environment
For instance, the compound’s antihyperalgesic effects have been observed in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . This suggests that the compound’s action can vary depending on the specific pathological context.
属性
IUPAC Name |
N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAXDAKQGVISBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433306 | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-((4-iodo-2-methylphenyl)amino)- | |
CAS RN |
212631-61-3 | |
Record name | PD-198306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-198306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。